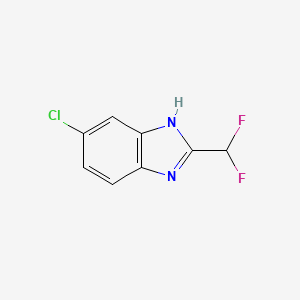

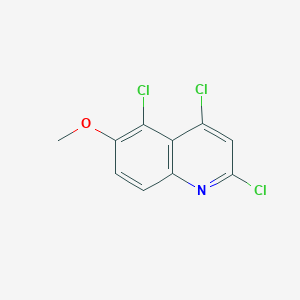

1H-Benzimidazole, 6-chloro-2-(difluoromethyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1H-Benzimidazole derivatives often involves cyclocondensation reactions or modifications of existing benzimidazole compounds. For example, derivatives such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole have been synthesized, which involves elemental analyses and structural determination methods including 1H-NMR to confirm the addition of chloro and difluoromethyl groups to the benzimidazole core (Kaynak et al., 2008).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the positioning of the chloro and difluoromethyl groups, significantly influences their chemical and physical properties. X-ray crystallography and NMR spectroscopy are commonly used for structure determination. The benzimidazole ring system typically exhibits planarity, and substituents like chloro and difluoromethyl groups influence the molecular geometry and electronic distribution, affecting the compound's reactivity and interaction with biological molecules (Gürbüz et al., 2016).

Chemical Reactions and Properties

1H-Benzimidazole, 6-chloro-2-(difluoromethyl)-, participates in various chemical reactions, influenced by the electron-withdrawing effects of the chloro and difluoromethyl groups. These substituents make the benzimidazole nucleus more reactive towards nucleophilic substitutions and cycloaddition reactions. The presence of these groups also affects the compound's ability to form hydrogen bonds and interact with metal ions, which is crucial for its application in catalysis and material science (Menteşe et al., 2017).

Physical Properties Analysis

The introduction of chloro and difluoromethyl groups into the benzimidazole ring system alters the compound's physical properties, such as melting point, boiling point, solubility, and crystal structure. These modifications can enhance the compound's stability and solubility in organic solvents, making it more suitable for various applications in chemistry and materials science. The planarity of the benzimidazole ring system and the steric effects of the substituents also influence the packing of molecules in the crystal lattice, affecting the compound's solid-state properties (Soylu et al., 2011).

Chemical Properties Analysis

The chemical properties of 1H-Benzimidazole, 6-chloro-2-(difluoromethyl)-, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are significantly influenced by the electron-withdrawing chloro and difluoromethyl groups. These groups affect the electron density on the benzimidazole nucleus, modifying its interaction with other molecules and ions. The compound's reactivity in substitution reactions, its ability to act as a ligand in coordination compounds, and its potential as a building block in organic synthesis are areas of interest in chemical property analysis (Zaman et al., 2005).

科学的研究の応用

Antimicrobial Activity :

- Salahuddin et al. (2017) synthesized 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Compounds showed significant activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).

- Pham et al. (2022) designed and synthesized N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial agents, demonstrating potent activity against various bacterial and fungal strains (Pham et al., 2022).

Anticancer Properties :

- Romero-Castro et al. (2011) synthesized 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents. Some compounds showed selective cytotoxic activity against human neoplastic cell lines (Romero-Castro et al., 2011).

- Coban et al. (2008) found that benzimidazole derivatives interfered with mammalian DNA topoisomerase activity and displayed cytotoxicity against various cancer cell lines (Coban et al., 2008).

Antiparasitic Activity :

- Hernández‐Luis et al. (2010) evaluated 2-(trifluoromethyl)-1H-benzimidazole derivatives against protozoan parasites and the nematode Trichinella spiralis, demonstrating effective antiparasitic profiles (Hernández‐Luis et al., 2010).

Anticonvulsant Properties :

- Chimirri et al. (2001) prepared novel 1H-pyrrolo[1,2-a]benzimidazol-1-one derivatives with anticonvulsant effects, dependent on the nature of substituents at various positions of the polycyclic system (Chimirri et al., 2001).

Role in Obesity and Cancer Research :

- Li et al. (2019) studied the role of the chlorine atom in 2‐phenyl‐1H‐benzimidazole analogues binding with the fat mass and obesity-associated protein (FTO), indicating potential for treating leukemia (Li et al., 2019).

Inhibition of Human Herpesvirus 6 :

- Prichard et al. (2011) reported that certain benzimidazole nucleoside analogs, including 1H-benzimidazole derivatives, inhibited the replication of human herpesvirus 6 (HHV-6) (Prichard et al., 2011).

特性

IUPAC Name |

6-chloro-2-(difluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2N2/c9-4-1-2-5-6(3-4)13-8(12-5)7(10)11/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDLGCYUQHYKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2490057.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2490058.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2490059.png)

![4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2490060.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2490061.png)

![N-(Oxan-4-yl)-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2490065.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2490072.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2490076.png)